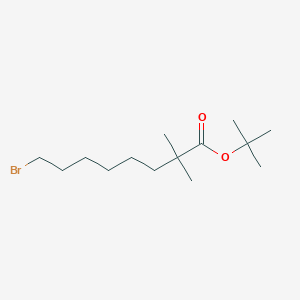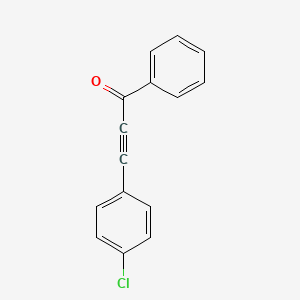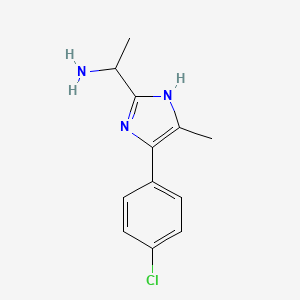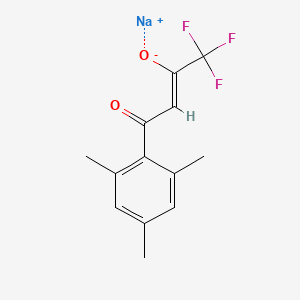
((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound is known for its stability and reactivity, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) typically involves a multi-step process. One common method includes the reaction of chlorophosphoryl chloride with bis(oxy)methylene bis(2,2-dimethylpropanoate) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of ((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) involves its interaction with specific molecular targets. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Bis(oxy)methylene bis(2,2-dimethylpropanoate): A related compound with similar structural features but lacking the chlorophosphoryl group.
Chlorophosphoryl chloride: A simpler compound that serves as a precursor in the synthesis of ((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate).
Uniqueness
((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) is unique due to the presence of both chlorophosphoryl and bis(oxy)methylene bis(2,2-dimethylpropanoate) groups in its structure. This combination imparts distinct chemical properties, making it more versatile and reactive compared to its similar counterparts.
Properties
Molecular Formula |
C12H22ClO7P |
|---|---|
Molecular Weight |
344.72 g/mol |
IUPAC Name |
[chloro(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H22ClO7P/c1-11(2,3)9(14)17-7-19-21(13,16)20-8-18-10(15)12(4,5)6/h7-8H2,1-6H3 |
InChI Key |
MRXWWKVTUSFHQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCOP(=O)(OCOC(=O)C(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,2'R,3S,3'S,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-[4,8'-bichroman]-3,3'-diyl bis(3,4,5-trihydroxybenzoate)](/img/structure/B12831227.png)
![N-[5-Chloro-6-Methyl-2-(4-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine](/img/structure/B12831228.png)
![2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine](/img/structure/B12831240.png)

![({[(2-Chloro-2-oxoethyl)thio]methyl}thio)acetyl chloride](/img/structure/B12831253.png)



![1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethan-1-one](/img/structure/B12831275.png)




